molecular formula C9H10INO B2594937 N-ethyl-4-iodobenzamide CAS No. 113948-07-5

N-ethyl-4-iodobenzamide

Cat. No.: B2594937
CAS No.: 113948-07-5
M. Wt: 275.089
InChI Key: GWPYHDFCCRYKCZ-UHFFFAOYSA-N
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Description

N-ethyl-4-iodobenzamide is an organic compound with the molecular formula C9H10INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the para position and an ethyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-4-iodobenzamide can be synthesized through a multi-step process. One common method involves the iodination of N-ethylbenzamide. The process typically includes:

    Iodination: N-ethylbenzamide is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the para position of the benzene ring.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may be automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-4-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the amide group or the benzene ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The products formed depend on the specific reaction and conditions used. For example, nucleophilic substitution with sodium azide would yield N-ethyl-4-azidobenzamide.

Scientific Research Applications

N-ethyl-4-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form labeled derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-4-iodobenzamide depends on its specific application. In biological systems, it may interact with proteins or enzymes, affecting their function. The iodine atom can be used for radiolabeling, allowing the compound to be tracked in biological systems. The ethyl group and amide functionality can influence the compound’s binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

  • N-ethyl-3-hydroxybenzamide
  • N-ethyl-2-nitrobenzamide
  • N-(2-ethylphenyl)-4-hydroxybenzamide

Comparison: N-ethyl-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for radiolabeling. Compared to its analogs, such as N-ethyl-3-hydroxybenzamide, the iodine substitution at the para position offers different electronic and steric properties, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

N-ethyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPYHDFCCRYKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

90 ml (45 mmol) of a 0.5N solution of ethylamine in THF were introduced into a round-bottomed flask and a solution of 4 g (15 mmol) of 4-iodobenzoyl chloride in 20 ml of dichloromethane was added dropwise. Stirring was carried out at room temperature for one hour and the reaction mixture was poured into water and extracted with ethyl ether. The organic phase was separated by settling, dried over magnesium sulfate and evaporated. The residue obtained was purified by chromatography on a silica column eluted with dichloromethane. After evaporating the solvents, 3.41 g (82%) of the expected amide was recovered.
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